2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
説明
2-(1,3-Benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole ring linked via an ether-oxygen bridge to an acetamide group. The acetamide moiety is further substituted with a 4,7,7-trimethyl-5-oxo-tetrahydroquinazolin-2-yl group, contributing to its structural complexity . Its molecular formula is C₁₉H₁₈N₄O₃S with a molecular weight of 382.4 g/mol.
特性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-11-17-13(8-20(2,3)9-14(17)25)22-18(21-11)24-16(26)10-27-19-23-12-6-4-5-7-15(12)28-19/h4-7H,8-10H2,1-3H3,(H,21,22,24,26) |
InChIキー |
OLDZGONJCLCZDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)NC(=O)COC3=NC4=CC=CC=C4S3)CC(CC2=O)(C)C |
製品の起源 |
United States |
準備方法
Preparation of 4,7,7-Trimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-Amine
The tetrahydroquinazolinone core is synthesized via cyclocondensation of substituted cyclohexanone derivatives.
Procedure:
-
Starting Material : 4,7,7-Trimethyl-1,4-cyclohexanedione monoethylene ketal is treated with benzylamine in dichloromethane to form an imine intermediate.
-
Cyclization : The imine undergoes cyclization with acetic anhydride under reflux to yield 4,7,7-trimethyl-3-amino-3H-quinazolin-4-one.
-
Deprotection : Hydrazine hydrate in ethanol removes protecting groups, yielding the free amine.
Key Data :
Synthesis of 2-Chloro-N-(4,7,7-Trimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Acetamide
The quinazolinone amine is acetylated to introduce a reactive chloroacetamide group.
Procedure:
-
Reagents : 4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base.
-
Workup : The product is filtered, washed with NaHCO₃, and recrystallized from ethanol.
Key Data :
Preparation of 1,3-Benzothiazol-2-ol
The benzothiazole moiety is synthesized via oxidative cyclization.
Procedure:
-
Condensation : 2-Aminothiophenol reacts with glyoxylic acid in glacial acetic acid to form 2-hydroxybenzothiazole.
-
Oxidation : Hydrogen peroxide (30%) oxidizes intermediates to ensure hydroxyl group stability.
Key Data :
Final Coupling Reaction
Nucleophilic Substitution to Form the Ether Linkage
The chloroacetamide intermediate reacts with benzothiazol-2-ol under basic conditions.
Procedure:
-
Reaction : 2-Chloro-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide and 1,3-benzothiazol-2-ol are refluxed in acetone with K₂CO₃.
-
Purification : The product is isolated via column chromatography (EtOAc/hexane, 3:1).
Key Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for acetylation and coupling steps:
One-Pot Approach
A sequential protocol combines quinazolinone formation and acetamide coupling:
-
Step 1 : Cyclohexanedione ketal reacts with 2-aminobenzothiazole derivatives.
Limitation : Lower regioselectivity (5:4 epimer ratio).
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization
Steric Hindrance
The 4,7,7-trimethyl groups reduce nucleophilic substitution efficiency. Mitigation strategies include:
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾチアゾール環の硫黄原子で、酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、キナゾリノン部分のカルボニル基を標的にすることができ、それらをアルコールに変換する可能性があります。
置換: この化合物は、特にアセトアミド結合で、求核置換反応に関与する可能性があり、アセトアミド基を他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して、置換反応を促進できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: キナゾリノン部分のアルコール誘導体。
置換: 使用された求核剤に応じて、さまざまな置換されたアセトアミド誘導体。
科学的研究の応用
Metabolic Disorders
Research indicates that 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme linked to metabolic disorders like obesity and diabetes. This modulation suggests potential therapeutic uses in managing these conditions.
Neurodegenerative Diseases
The compound demonstrates neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with biological targets relevant to neuroprotection positions it as a candidate for further development in this area .
Anti-inflammatory Effects
Similar compounds have shown significant anti-inflammatory activities. The potential for 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide to exhibit such effects warrants investigation into its use as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : Interaction studies suggest it may bind to G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for cellular responses.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide :
- In vitro Studies : Compounds exhibiting structural similarities were tested for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). Some derivatives displayed significant activity against MAO-B and butyrylcholinesterase (BuChE), indicating potential use in treating neurodegenerative diseases complicated by depression .
- Animal Models : In vivo studies have confirmed the efficacy of certain benzothiazole derivatives in reducing immobility time in forced swim tests (FST), suggesting antidepressant-like effects .
作用機序
類似の化合物との比較
類似の化合物
2-(1,3-ベンゾチアゾール-2-イルオキシ)アセトアミド: キナゾリノン部分がなく、より単純です。
N-(4,7,7-トリメチル-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル)アセトアミド:
独自性
2-(1,3-ベンゾチアゾール-2-イルオキシ)-N-(4,7,7-トリメチル-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル)アセトアミドにおけるベンゾチアゾールとキナゾリノン部分の組み合わせは、さまざまな科学的および工業的用途に利用できるユニークな構造的フレームワークを提供します。この二重の機能性は、より単純な類似体では一般的に見られないため、この化合物は研究開発に特に価値があります。
類似化合物との比較
Table 1: Structural Comparison of Quinazolinone- and Benzothiazole-Based Acetamides
Key Observations :
- Unlike thioacetamide-linked analogs (e.g., compounds in ), the ether-oxygen bridge in the target compound may reduce susceptibility to metabolic cleavage, improving pharmacokinetics .
- Compared to triazole-thiazole hybrids (e.g., 9c in ), the absence of a triazole ring in the target compound suggests differences in electronic properties and target affinity .
Critical Analysis :
- The tetrahydroquinazolinone core may enhance target selectivity compared to simpler quinazolinones, as seen in ’s sulfamoyl derivatives with potent antibacterial effects .
- Lack of fluorine or halogen substituents (cf. ) may reduce its bioavailability but improve synthetic accessibility .
生物活性
2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of a benzothiazole moiety and a tetrahydroquinazoline derivative linked via an acetamide functional group. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Enzyme Modulation
Research indicates that this compound can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in cortisol metabolism. This modulation is particularly relevant for metabolic disorders such as obesity and diabetes.
Anti-inflammatory and Neuroprotective Properties
The compound exhibits anti-inflammatory effects and shows promise as a neuroprotective agent. Its potential application in treating neurodegenerative diseases like Alzheimer’s disease has been highlighted in recent studies.
Antimicrobial Activity
Compounds structurally similar to this molecule have demonstrated antimicrobial properties against various pathogens. For instance, benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step chemical reactions that optimize yield and purity. Key steps may include:
- Formation of the benzothiazole moiety.
- Coupling with the tetrahydroquinazoline derivative.
- Finalization through acetamide formation.
Interaction Studies
Studies have focused on the compound's binding affinity to various biological targets, including G protein-coupled receptors (GPCRs). These interactions are crucial for understanding its pharmacodynamics and potential side effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds sharing structural features with 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)-N'-(4-methylphenyl)urea | Urea linkage | Antitumor activity |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial properties |
| Tetrahydroquinazoline analogs | Tetrahydroquinazoline ring | Neuroprotective effects |
This table illustrates the distinct pharmacological profiles attributed to the unique combination of benzothiazole and tetrahydroquinazoline moieties present in the compound.
Case Studies
Recent case studies have demonstrated the effectiveness of this compound in preclinical models for metabolic disorders. For example:
- Metabolic Disorders : In vitro studies have shown that this compound can significantly reduce glucose levels in diabetic models by modulating enzyme activity related to glucose metabolism.
- Neuroprotection : Animal models treated with this compound exhibited reduced neuroinflammation and improved cognitive function compared to controls.
Q & A
Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving benzothiazole and tetrahydroquinazoline precursors. A common approach involves coupling 1,3-benzothiazol-2-ol derivatives with acetamide-bearing tetrahydroquinazoline moieties under reflux conditions using solvents like ethanol or chloroform, often catalyzed by acetic acid or imidazole-based reagents. Key intermediates (e.g., substituted benzothiazoles) are characterized via:
- Melting point analysis to confirm purity.
- Spectroscopic techniques : IR for functional groups (e.g., C=O at ~1668 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., methyl groups at δ 1.5–2.0 ppm), and elemental analysis to validate calculated vs. experimental C/H/N/S ratios .
Basic: What spectroscopic and analytical methods are critical for structural validation?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1668 cm⁻¹) and aromatic C-H stretches.
- NMR : ¹H NMR resolves methyl groups (δ 1.5–2.0 ppm) and aromatic protons (δ 6.5–8.0 ppm), while ¹³C NMR confirms quaternary carbons (e.g., tetrahydroquinazoline C=O at ~170 ppm).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at ~2.8–3.0 Å) to confirm stereochemistry .
- Elemental Analysis : Discrepancies >0.3% between calculated and experimental values indicate impurities .
Advanced: How can design of experiments (DoE) optimize reaction conditions?
Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters (e.g., solvent polarity, catalyst loading, temperature). For example:
- Factorial Design : Test solvent (ethanol vs. chloroform) and catalyst (acetic acid vs. imidazole) combinations to maximize yield.
- Response Surface Methodology (RSM) : Model interactions between temperature (80–120°C) and reaction time (4–8 hrs) to identify optimal conditions. Statistical software (e.g., Minitab) analyzes variance (ANOVA) to rank parameter significance .
Advanced: How can computational methods enhance synthesis optimization?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine Learning : Train models on historical data (e.g., yields vs. solvent polarity indices) to recommend conditions for novel analogs .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., adamantane-linked benzothiazoles) to identify anomalies.
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interfering signals in ¹H NMR.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1284) to rule out impurities .
Basic: What assays assess biological activity, and how are they designed?
Methodological Answer:
- Antimicrobial Testing : Agar dilution assays (MIC ≤50 µg/mL) against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅0 via dose-response curves).
- Docking Studies : AutoDock Vina predicts binding to targets (e.g., EGFR kinase) with scoring functions (ΔG ≤ -8 kcal/mol) .
Advanced: How does crystallography inform structure-activity relationships (SAR)?
Methodological Answer:
X-ray data reveals:
- Hydrogen-Bonding Networks : N–H⋯N interactions stabilize dimeric forms, affecting solubility.
- Torsional Angles : Dihedral angles (e.g., -100.3° for adamantyl substituents) influence steric hindrance and binding pocket compatibility.
- Packing Motifs : π-π stacking (3.6–4.0 Å) between benzothiazole rings enhances crystallinity .
Advanced: What mechanistic insights guide derivatization for enhanced bioactivity?
Methodological Answer:
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -Br, -F) at benzothiazole C-6 to enhance electrophilicity.
- Retrosynthetic Analysis : Prioritize derivatization at the acetamide nitrogen (e.g., aryl substitutions) to modulate logP and bioavailability .
Advanced: How to study solvent/catalyst effects on regioselectivity?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Ethanol promotes SN2 mechanisms, while DMF favors SN1.
- Catalyst Screening : Imidazole accelerates acyl transfer via nucleophilic activation, while NaHCO3 minimizes side reactions.
- Kinetic Profiling : Monitor intermediates via LC-MS to identify rate-determining steps .
Advanced: What green chemistry strategies reduce environmental impact?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
